molecular formula C10H14N2O4S B13945356 Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- CAS No. 38758-15-5

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-

Cat. No.: B13945356
CAS No.: 38758-15-5
M. Wt: 258.30 g/mol
InChI Key: QYNUKEJTUODYDD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- is a compound with a complex structure that includes a benzoic acid core substituted with an isopropylamino sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfides, thiols, and various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid: This compound has a similar benzoic acid core but with an amino group and a methyl group.

    Benzoic acid, 2-amino-:

Uniqueness

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- is unique due to the presence of the isopropylamino sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Properties

CAS No.

38758-15-5

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-(propan-2-ylsulfamoylamino)benzoic acid

InChI

InChI=1S/C10H14N2O4S/c1-7(2)11-17(15,16)12-9-6-4-3-5-8(9)10(13)14/h3-7,11-12H,1-2H3,(H,13,14)

InChI Key

QYNUKEJTUODYDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

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